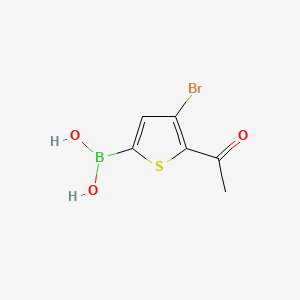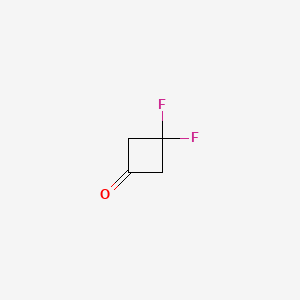
3,3-Difluorocyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorocyclobutanone is a chemical compound with the molecular formula C4H4F2O . It has a molecular weight of 106.07 g/mol . The IUPAC name for this compound is 3,3-difluorocyclobutan-1-one .
Molecular Structure Analysis
The InChI code for 3,3-Difluorocyclobutanone isInChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 . The canonical SMILES representation is C1C(=O)CC1(F)F . Physical And Chemical Properties Analysis
3,3-Difluorocyclobutanone is a colorless to light yellow liquid . It has a density of 1.3±0.1 g/cm³ . The boiling point is 105.5±40.0 °C at 760 mmHg . The compound has a vapour pressure of 29.5±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol . The flash point is 31.6±21.5 °C . The index of refraction is 1.368 . The molar refractivity is 18.9±0.4 cm³ . The polar surface area is 17 Ų . The polarizability is 7.5±0.5 10^-24 cm³ . The surface tension is 21.3±5.0 dyne/cm . The molar volume is 83.9±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis of Building Blocks : 3,3-Difluorocyclobutanone derivatives are used as building blocks in organic synthesis. Ryabukhin et al. (2018) describe the multigram synthesis of these derivatives, highlighting their importance in constructing complex organic compounds (Ryabukhin et al., 2018).
Anesthetic Properties : Certain fluorinated compounds, structurally similar to 3,3-Difluorocyclobutanone, have been studied for their anesthetic properties. Tang et al. (1997) investigated different fluorinated anesthetics and their distribution in model membranes, contributing to understanding the mechanisms of anesthesia (Tang, Yan, & Xu, 1997).
Comparison with Other Difluorocyclobutane Derivatives : Chernykh et al. (2019) compared the properties of 2,2-difluorocyclobutaneamine and its 3,3-difluorocyclobutane counterparts, providing insights into the structural and chemical differences between these derivatives (Chernykh et al., 2019).
Applications in Cycloaddition Reactions : Matsuo et al. (2008) reported on the intermolecular cycloaddition involving 3-alkoxycyclobutanones, a process that could be relevant for compounds similar to 3,3-Difluorocyclobutanone (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Plasma Etching and Dielectric Applications : Christophorou and Olthoff (2001) discussed the use of perfluorocyclobutane (related to 3,3-Difluorocyclobutanone) in plasma etching and as a gaseous dielectric, highlighting its significance in material science and environmental impact (Christophorou & Olthoff, 2001).
Synthesis of Heterocycles and Carbocycles : Chen et al. (2015) explored the use of substituted 3-alkyloxycyclobutanones in organic synthesis, particularly in the formation of heterocycles and carbocycles. This research demonstrates the versatility of cyclobutanone derivatives in complex chemical syntheses (Chen, Shan, Nie, & Rao, 2015).
In Fluorocarbon Functionalization : Lemal (2000) discussed the functionalization of fluorocarbons, which can be relevant for understanding the reactivity and applications of 3,3-Difluorocyclobutanone in various chemical contexts (Lemal, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-difluorocyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLQPYYSCACJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273564-99-0 |
Source


|
| Record name | 3,3-Difluorocyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
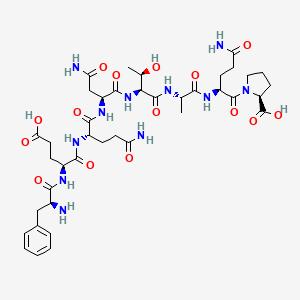
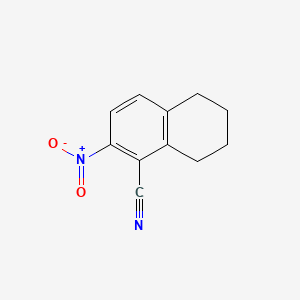




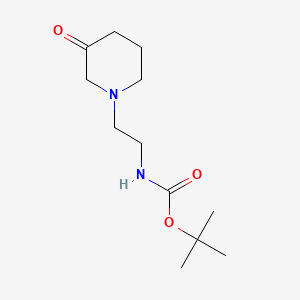
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
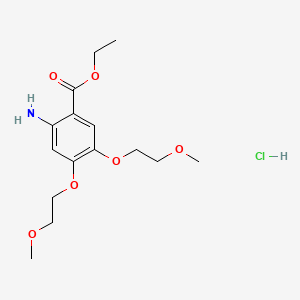
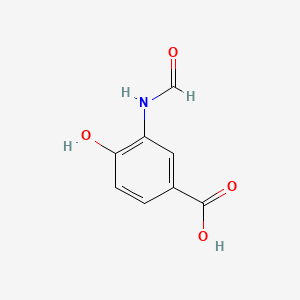
![3-[3-(Benzyloxy)phenyl]-5-methoxypyridine](/img/structure/B595490.png)
